What is 4-Methyl-imidazole-d3 and its chemical properties
What is 4-Methyl-imidazole-d3 and its chemical properties
This technical guide provides a comprehensive overview of 4-Methyl-imidazole-d3, a deuterated analog of 4-Methylimidazole (B133652) (4-MeI). It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the chemical properties, synthesis, and applications of 4-Methyl-imidazole-d3, with a particular focus on its use as an internal standard in analytical chemistry.
Introduction
4-Methyl-imidazole-d3 (4-MeI-d3) is a stable isotope-labeled form of 4-Methylimidazole, where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of 4-MeI in various matrices, particularly in food and beverage products.[1][2] 4-MeI is a compound that can form during the heating of sugars with ammonia-containing compounds, a process known as the Maillard reaction.[3][4] It is found in many foods and beverages, such as caramel-colored soft drinks, coffee, and some processed foods.[4][5][6] Concerns have been raised about the potential carcinogenicity of 4-MeI, leading to increased monitoring of its levels in consumer products.[7]
Chemical and Physical Properties
The chemical and physical properties of 4-Methyl-imidazole-d3 are summarized in the table below. The properties of the non-deuterated form, 4-Methylimidazole, are also provided for comparison, as the deuterated analog is expected to have very similar physical characteristics.
| Property | 4-Methyl-imidazole-d3 | 4-Methylimidazole |
| CAS Number | 1219805-95-4[8][9][10] | 822-36-6[11][12] |
| Molecular Formula | C₄H₃D₃N₂[8][10][11][13] | C₄H₆N₂[12][14] |
| Molecular Weight | 85.12 g/mol [8][11][13][15] | 82.11 g/mol [12][16] |
| Appearance | Yellow to brown liquid or light beige waxy solid/powder[8][9][17] | Light yellow crystalline solid[18] |
| Melting Point | 41-43 °C (approx.)[16][19] | 46-56 °C[12][14][18] |
| Boiling Point | 196-198 °C (approx.)[16][19] | 263 °C[12][14][18] |
| Density | ~1.10 g/cm³[16][19] | 1.0416 g/cm³ at 14 °C[14] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide; sparingly soluble in water.[16][19] | Very soluble in water and alcohol.[18] |
| Isotopic Purity | Typically ≥98 atom % D[17] | Not Applicable |
| Storage | Store at 2-8°C or -20°C for long-term stability.[8][9][13] | Store at room temperature.[12] |
Synthesis
The synthesis of 4-Methyl-imidazole-d3 is analogous to the preparation of 4-Methylimidazole. A common method involves the reaction of a deuterated starting material in a cyclocondensation reaction. One synthetic route for the non-deuterated compound is the reaction of hydroxypropanone with formamide (B127407) in the presence of ammonia (B1221849).[20] For the synthesis of 4-Methyl-imidazole-d3, a deuterated precursor would be used. Another approach is through deuteration of 4-methylimidazole using a deuterated alkali.[16][19]
Applications in Analytical Chemistry
The primary application of 4-Methyl-imidazole-d3 is as an internal standard for the quantitative analysis of 4-Methylimidazole in various samples, most notably in food and beverages.[1][13][21] Its utility stems from its similar chemical and physical properties to the analyte (4-MeI), allowing it to behave similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.
Experimental Protocol: Quantification of 4-MeI in Beverages by LC-MS/MS
This section outlines a representative experimental protocol for the determination of 4-MeI in beverages using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 4-Methyl-imidazole-d3 as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.[6][22][23]
4.1.1. Materials and Reagents
-
4-Methylimidazole (4-MeI) analytical standard
-
4-Methyl-imidazole-d3 (4-MeI-d3) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) hydroxide
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., cation exchange)
4.1.2. Sample Preparation
-
Spiking: Add a known amount of 4-Methyl-imidazole-d3 internal standard solution to a measured volume of the beverage sample.
-
Degassing: Degas carbonated beverages by sonication or gentle stirring.
-
Dilution: Dilute the sample with ultrapure water.
-
SPE Cleanup:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with a solution of methanol containing ammonium hydroxide.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
4.1.3. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The MRM transitions for 4-MeI and 4-MeI-d3 are monitored.
4.1.4. Quantification A calibration curve is constructed by plotting the ratio of the peak area of 4-MeI to the peak area of 4-MeI-d3 against the concentration of 4-MeI standards. The concentration of 4-MeI in the sample is then determined from this calibration curve.
Formation and Toxicological Relevance of 4-Methylimidazole
Understanding the context of 4-MeI formation and its potential health effects is crucial for appreciating the importance of its accurate quantification using 4-Methyl-imidazole-d3.
Formation of 4-Methylimidazole in Food
4-Methylimidazole is primarily formed in foods and beverages through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][4] It is a notable byproduct in the production of certain caramel (B1170704) colors (Class III and IV) that use ammonia or ammonium compounds as reactants.[4][18]
Caption: Formation of 4-Methylimidazole via the Maillard Reaction.
Toxicological Significance
Toxicological studies have raised concerns about the potential health effects of 4-MeI. The International Agency for Research on Cancer (IARC) has classified 4-Methylimidazole as "possibly carcinogenic to humans" (Group 2B).[7] This classification is based on evidence from animal studies that have shown an increased incidence of lung tumors in mice exposed to 4-MeI.[18] As a result, regulatory bodies in some regions have set limits for the concentration of 4-MeI in food products.
Caption: Logical workflow of 4-MeI exposure, toxicity, and analysis.
Conclusion
4-Methyl-imidazole-d3 is an indispensable tool for the accurate and reliable quantification of 4-Methylimidazole in a variety of complex matrices. Its use as an internal standard in modern analytical techniques like LC-MS/MS is critical for ensuring food safety and regulatory compliance. This guide has provided a detailed overview of its chemical properties, a representative analytical protocol, and the broader context of its application in studying the formation and toxicological relevance of 4-Methylimidazole.
References
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